molecular formula C18H21N3OS B1222412 2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide

2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide

Cat. No.: B1222412
M. Wt: 327.4 g/mol
InChI Key: JTAITUFLRFKVAU-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide is a member of thioureas.

Scientific Research Applications

Synthesis and Deprotonation

  • Synthesis Methods : This compound has been synthesized using cross-coupling reactions, as demonstrated in studies involving 2-(2- and 3-Pyridyl)anilines and 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides. These compounds undergo deprotonation with lithium 2,2,6,6-tetramethylpiperidide (LTMP) under specific conditions (Rebstock et al., 2003).

Deprotonation and Substitution Reactions

  • Chemical Reactions : Studies have shown that this compound is readily deprotonated at specific carbon atoms when treated with magnesiated bases like PriMgCl or Bu2Mg. The deprotonation process leads to the formation of 2,3-disubstituted pyridines with useful carboxylic acid or amino-derived functions (Bonnet et al., 2001).

Spectroscopic Properties and Complex Formation

  • Spectroscopic Analysis and Complexes : The compound has been involved in studies exploring the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives. This research provides insights into the structural and spectroscopic characteristics of such complexes (Wang et al., 2012).

Synthesis of Derivatives and Applications

  • Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives, such as 3,5-(substituted)oxycarbonyl-1,4-dihydro-2,6-dimethyl-N-[2-(4-sulfamoylphenylamino)-acetyl]-4-(substituted)pyridines, which have shown significant anticonvulsant activity (Subudhi et al., 2009).

Functionalized Pyridines

  • Functionalized Pyridines Synthesis : Research includes the synthesis of functionalized pyridines by substitution of hetarenium-activated pentachloropyridine with bisnucleophiles. This process forms tris-pyridinio-substituted 3,5-dichloropyridines and S-substituted pyridines (Schmidt et al., 2006).

Crystal Engineering and Co-Crystal Formation

  • Crystal Engineering : The compound has been part of studies in crystal engineering, especially in forming organic co-crystals and salts with sulfadiazine and pyridines. These studies explore various hydrogen-bond motifs and their applications (Elacqua et al., 2013).

Structural, Spectroscopic, and Docking Studies

  • Structural and Docking Studies : There has been significant research on the structural, spectroscopic, and docking studies of 2,2-dimethyl-N-(2-pyridinyl)propanamide. These studies include AIM topological analysis, FT-IR, FT-Raman investigation, and molecular docking studies, providing valuable insights into the molecule's chemical and biological activities (Aayisha et al., 2019).

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H21N3OS/c1-18(2,3)16(22)21-17(23)20-15-6-4-13(5-7-15)12-14-8-10-19-11-9-14/h4-11H,12H2,1-3H3,(H2,20,21,22,23)

InChI Key

JTAITUFLRFKVAU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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